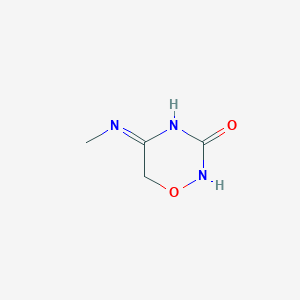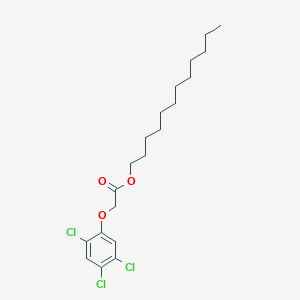
Dodecyl (2,4,5-trichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl (2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of chlorophenoxyacetic acid esters. This compound is characterized by the presence of a dodecyl group attached to the oxygen atom of the 2,4,5-trichlorophenoxyacetic acid moiety. It is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dodecyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: Carboxylic acids or aldehydes derived from the dodecyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dodecyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorophenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins, a class of plant hormones.
Medicine: Explored for its potential use in drug delivery systems and as a model compound for studying the pharmacokinetics of ester-based drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to act as a defoliant and growth regulator.
Mechanism of Action
The mechanism of action of dodecyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes involved in cell elongation and division. This leads to abnormal growth patterns and ultimately the defoliation of the plant.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: The parent compound, which is also used as a herbicide and defoliant.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.
Dodecyl (2,4-dichlorophenoxy)acetate: A structurally similar compound with two chlorine atoms on the aromatic ring.
Uniqueness: Dodecyl (2,4,5-trichlorophenoxy)acetate is unique due to the presence of three chlorine atoms on the aromatic ring, which enhances its herbicidal activity and persistence in the environment. The dodecyl group also contributes to its lipophilicity, making it more effective in penetrating plant tissues.
Properties
CAS No. |
60423-89-4 |
|---|---|
Molecular Formula |
C20H29Cl3O3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
dodecyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C20H29Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-20(24)15-26-19-14-17(22)16(21)13-18(19)23/h13-14H,2-12,15H2,1H3 |
InChI Key |
OMLAMZCYZGRKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


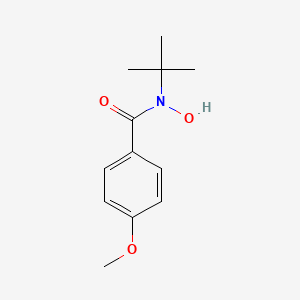
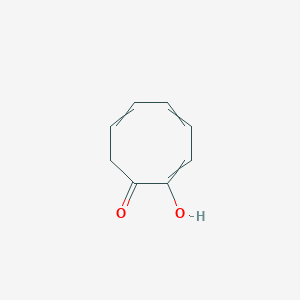



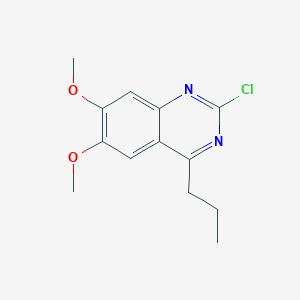
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
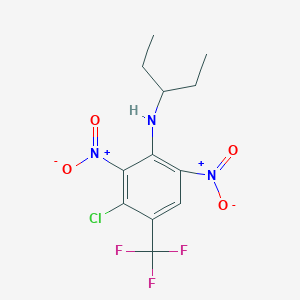
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
